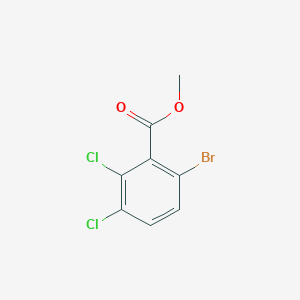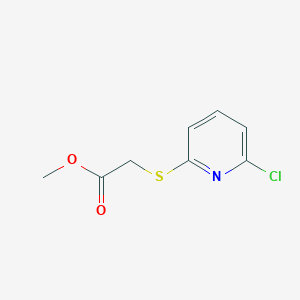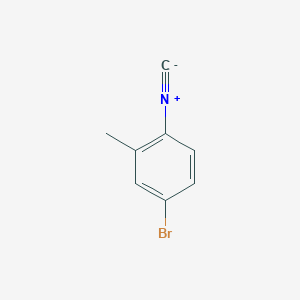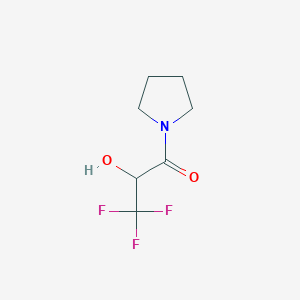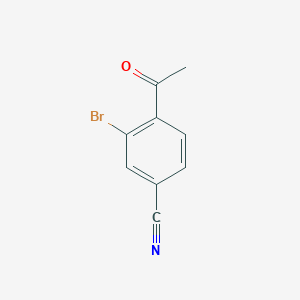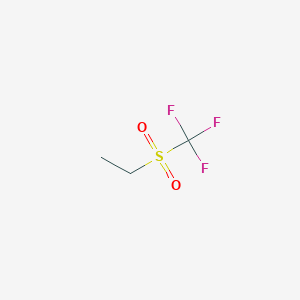
Trifluoromethanesulphonylethane
Übersicht
Beschreibung
Trifluoromethanesulphonylethane is a chemical compound known for its unique properties and versatility in various scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water. This compound is widely used in organic synthesis, medicinal chemistry, and materials science due to its ability to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluoromethanesulphonylethane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethanesulphonylethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonic acid derivatives.
Reduction: Reduction reactions can yield simpler sulfonyl compounds.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, reducing agents, and oxidizing agents. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound and the desired products .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid derivatives, sulfonamides, and other sulfonyl-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulphonylethane is used in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.
Materials Science: It is employed in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of trifluoromethanesulphonylethane involves its strong electrophilic nature due to the presence of the trifluoromethanesulfonyl group. It reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction mechanism typically involves the formation of a sulfonium intermediate, which is then attacked by the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trifluoromethanesulphonylethane include trifluoromethanesulfonamide and trifluoromethanesulfonyl azide. These compounds share similar chemical properties and reactivity patterns .
Uniqueness
This compound is unique due to its specific combination of the trifluoromethanesulfonyl group with an ethane backbone. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Eigenschaften
IUPAC Name |
1-(trifluoromethylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2S/c1-2-9(7,8)3(4,5)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVKWBLJRMUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


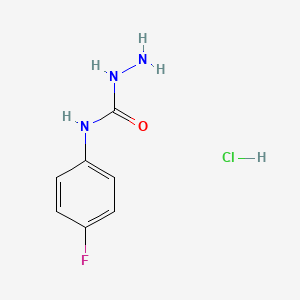
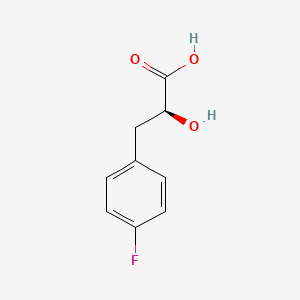
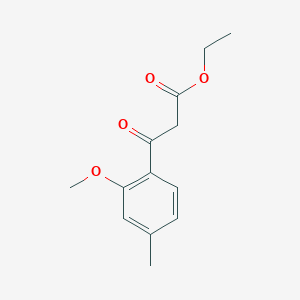

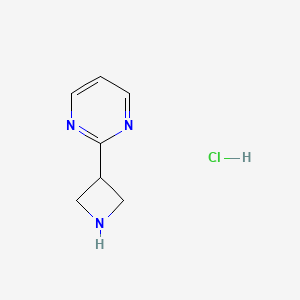

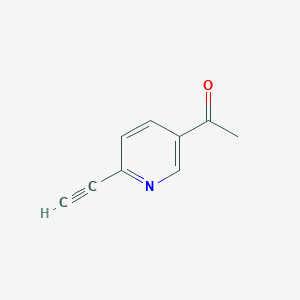
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)

